N-[4-(diethylamino)benzyl]-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide
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Overview
Description
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that includes a diethylamino group, a phenylmethyl group, a methoxyphenoxy group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(diethylamino)benzaldehyde with 2-(4-methylphenoxy)acetic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The diethylamino group may facilitate binding to receptors or enzymes, while the phenylmethyl and methoxyphenoxy groups contribute to the compound’s overall stability and reactivity. The pyridinyl group can enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(DIMETHYLAMINO)PHENYL)-2-(3-METHYLPHENOXY)ACETAMIDE
- N-(4-(AMINOSULFONYL)PHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE
- N-(4-(BENZYLOXY)PHENYL)-2-(2,3-DIMETHYLPHENOXY)ACETAMIDE
Uniqueness
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H29N3O2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C25H29N3O2/c1-4-27(5-2)22-13-11-21(12-14-22)18-28(24-8-6-7-17-26-24)25(29)19-30-23-15-9-20(3)10-16-23/h6-17H,4-5,18-19H2,1-3H3 |
InChI Key |
RDDDYRVDLITLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)C |
Origin of Product |
United States |
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